1,2-Dichloro-4-methyl-5-nitrobenzene
Overview
Description
1,2-Dichloro-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2. It is a pale yellow solid that is related to 1,2-dichlorobenzene by the replacement of one hydrogen atom with a nitro functional group . This compound is used as an intermediate in the synthesis of various agrochemicals and other industrial applications .
Mechanism of Action
Target of Action
Like many nitrobenzene derivatives, it may interact with various enzymes and proteins within the cell .
Mode of Action
In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Nitrobenzene derivatives are often involved in the synthesis of agrochemicals . They can also be reactive toward nucleophiles, leading to various downstream effects .
Pharmacokinetics
Its molecular formula is c7h5cl2no2, and it has an average mass of 206026 Da . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Nitrobenzene derivatives can have various effects depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Dichloro-4-methyl-5-nitrobenzene. For example, it is a combustible substance and should be kept away from fire and high-temperature environments . Direct contact with skin and inhalation of its dust should be avoided . When stored, it should be kept sealed and away from oxidizing agents and combustibles .
Preparation Methods
1,2-Dichloro-4-methyl-5-nitrobenzene can be synthesized through the nitration of 1,2-dichlorobenzene with mixed acid at temperatures ranging from 35 to 60°C. This reaction produces a mixture of 3-nitro and 4-nitro isomers, which are then separated by crystallization . Another method involves the chlorination of 1-chloro-4-nitrobenzene .
Chemical Reactions Analysis
1,2-Dichloro-4-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: One of the chlorides in the compound is reactive towards nucleophiles.
Reduction: Reduction with iron powder can convert the nitro group to an amine, forming 3,4-dichloroaniline.
Electrophilic Aromatic Substitution: The compound can undergo nitration, bromination, and other electrophilic aromatic substitution reactions.
Scientific Research Applications
1,2-Dichloro-4-methyl-5-nitrobenzene is used in various scientific research applications, including:
Comparison with Similar Compounds
1,2-Dichloro-4-methyl-5-nitrobenzene can be compared with other similar compounds such as:
3,4-Dichloronitrobenzene: Similar in structure but lacks the methyl group.
2-Methyl-4,5-Dichloronitrobenzene: Similar but with different positions of the nitro and methyl groups.
4,5-Dichloro-2-nitrotoluene: Another isomer with different positions of the substituents.
The uniqueness of this compound lies in its specific arrangement of substituents, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1,2-dichloro-4-methyl-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWCYSQDSKAQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322057 | |
Record name | 4,5-Dichloro-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00322057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-45-3 | |
Record name | 7494-45-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dichloro-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00322057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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